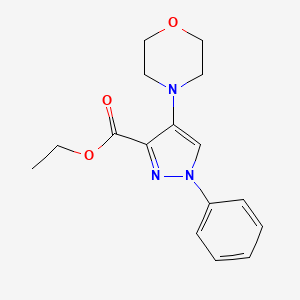
1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring, a morpholine group, and a phenyl group. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester typically involves multiple steps. One common method involves the formation of the acid chloride from 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, followed by reaction with the appropriate morpholine derivative . The reaction conditions often require the use of specific reagents and solvents to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
When compared to other similar compounds, 1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester stands out due to its unique combination of functional groups. Similar compounds include:
1H-Pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole ring but differ in the substituents attached to the ring.
Morpholine derivatives: These compounds contain the morpholine group but may lack the pyrazole ring or phenyl group.
Phenyl-substituted pyrazoles: These compounds have a phenyl group attached to the pyrazole ring but may not include the morpholine group.
The uniqueness of this compound lies in its ability to combine these functional groups into a single molecule, providing a versatile platform for various chemical and biological applications.
Properties
CAS No. |
61323-09-9 |
|---|---|
Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
ethyl 4-morpholin-4-yl-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-16(20)15-14(18-8-10-21-11-9-18)12-19(17-15)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
InChI Key |
MBUAFLFXDYFMGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1N2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















